Amg-009
Description
Contextualization within Prostaglandin (B15479496) Receptor Antagonism Research
Prostaglandin D2 (PGD2) is a major prostanoid lipid mediator that is released in high concentrations by activated mast cells during allergic reactions. nih.govnih.govnih.gov It is recognized as a key player in orchestrating the inflammatory cascade seen in allergic diseases. nih.govmdpi.com The biological effects of PGD2 are mediated through its interaction with two distinct G protein-coupled receptors: the prostanoid D receptor (DP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.govnih.gov
These two receptors often trigger different and sometimes complementary biological responses. nih.govnih.gov The CRTH2 receptor is prominently expressed on key effector cells of the allergic response, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils. nih.govnih.govdovepress.com Activation of CRTH2 promotes the chemotaxis (migration) and activation of these cells, leading to the release of pro-inflammatory cytokines and the amplification of the type 2 inflammatory response characteristic of allergic conditions. nih.govnih.govmdpi.com
In contrast, the DP receptor is associated with effects such as vasodilation, smooth muscle relaxation, and inhibition of cell migration. nih.gov Research into prostaglandin receptor antagonism aims to block the pro-inflammatory signals initiated by PGD2. The development of antagonists for the PGD2 receptors is a therapeutic strategy intended to mitigate the effects of allergic inflammation. nih.gov
Rationale for the Development of Dual Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) and Prostanoid D Receptor (DP) Antagonists
The development of antagonists that can simultaneously block both the CRTH2 and DP receptors, such as AMG-009, is based on a compelling scientific rationale. The central hypothesis is that inhibiting both PGD2-mediated pathways may provide a more comprehensive and beneficial therapeutic effect in allergic diseases than antagonizing either receptor alone. nih.gov
Overview of this compound's Research and Development Trajectory
This compound was discovered through the systematic modification and optimization of a series of phenylacetic acid derivatives that were initially identified as CRTH2 antagonists. nih.gov During this process, researchers modified the chemical structure to create compounds that also possessed antagonistic activity against the DP receptor. nih.gov The goal was to enhance these dual antagonistic activities while also improving the compound's pharmacokinetic properties. nih.govresearchgate.net
These optimization efforts led to the selection of this compound as a clinical candidate. nih.gov It was identified as a potent antagonist for both receptors, demonstrating the feasibility of the dual-antagonism approach. adooq.com Further research and optimization of this chemical series, aimed at improving potency against both CRTH2 and DP, subsequently led to the discovery of AMG 853, a compound with enhanced dual activity. nih.govresearchgate.net
Research Findings
This compound has been characterized in vitro for its ability to block the action of prostaglandins (B1171923) at their receptors. The primary measure of its potency is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the receptor's activity.
| Receptor | IC50 Value (nM) |
|---|---|
| CRTH2 | 3 |
| DP | 12 |
This table presents the in vitro potency of this compound as a dual antagonist for the CRTH2 and DP receptors. Data sourced from AdooQ Bioscience. adooq.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[4-(butylcarbamoyl)-2-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-3-methoxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N2O7S/c1-3-4-11-29-26(33)17-6-9-21(37-22-8-5-16(13-25(31)32)12-23(22)36-2)20(14-17)30-38(34,35)24-10-7-18(27)15-19(24)28/h5-10,12,14-15,30H,3-4,11,13H2,1-2H3,(H,29,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSKRBVXRDGYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)CC(=O)O)OC)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027847-67-1 | |
| Record name | AMG-009 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027847671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-009 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83262TRK3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Amg 009
Elucidation of Primary Molecular Targets
Prostaglandin (B15479496) D2 (PGD2), an important lipid mediator, exerts its biological effects primarily through two G protein-coupled receptors: the prostanoid D receptor (DP, also known as DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2). bocsci.comwikipedia.org AMG-009 has been shown to target both of these receptors. bocsci.comcaymanchem.compatsnap.comnih.gov
This compound acts as a potent antagonist of the CRTH2 receptor. bocsci.comcaymanchem.commedchemexpress.commedchemexpress.comadooq.commedchemexpress.comtaiclone.comadooq.comcymitquimica.com Its antagonistic activity extends to functional inhibition, as evidenced by its ability to inhibit the PGD2-induced down-modulation of CRTH2 on CD16 negative granulocytes, specifically eosinophils, in human whole blood. medchemexpress.commedchemexpress.comtaiclone.com Eosinophils are indeed a distinct population of granulocytes that are characterized by their CD16-negative expression. beckman.commdpi.comresearchgate.net
In addition to its action on CRTH2, this compound also demonstrates inhibitory effects on the DP receptor. bocsci.comcaymanchem.commedchemexpress.commedchemexpress.comadooq.commedchemexpress.comtaiclone.comadooq.comcymitquimica.com This inhibition includes the suppression of the PGD2-induced cyclic adenosine (B11128) monophosphate (cAMP) response in platelets within an 80% human whole blood environment. medchemexpress.commedchemexpress.comtaiclone.com
Quantitative Assessment of Receptor Binding and Antagonism
Quantitative assessments have been performed to determine the inhibitory potency of this compound against its primary molecular targets. These measurements provide insight into the compound's affinity and efficacy in antagonizing the CRTH2 and DP receptors.
This compound exhibits a half maximal inhibitory concentration (IC50) of 3 nM for CRTH2 receptors. caymanchem.commedchemexpress.commedchemexpress.comadooq.commedchemexpress.comtaiclone.comadooq.comcymitquimica.com This potency is consistent across species, with an IC50 of 3 nM also reported for guinea pig CRTH2 receptors. medchemexpress.commedchemexpress.comtaiclone.com
Table 1: IC50 Values for this compound on CRTH2 Receptors
| Receptor Type | Species/Cell Type | IC50 (nM) |
| CRTH2 | Human | 3 |
| CRTH2 | Guinea Pig | 3 |
For the DP receptor, this compound demonstrates an IC50 value of 12 nM. caymanchem.commedchemexpress.commedchemexpress.comadooq.commedchemexpress.comtaiclone.comadooq.comcymitquimica.com
Table 2: IC50 Values for this compound on DP Receptors
| Receptor Type | Species/Cell Type | IC50 (nM) |
| DP | Human | 12 |
The kinetic inhibition constant (Ki) for this compound's inhibition of PGD2-induced down-modulation of CRTH2 on CD16 negative granulocytes (eosinophils) in human whole blood has been determined to be 1 nM. medchemexpress.commedchemexpress.comtaiclone.com Furthermore, this compound inhibits the PGD2-induced cAMP response mediated by DP in platelets in 80% human whole blood with a Ki of 148 nM. medchemexpress.commedchemexpress.comtaiclone.com For guinea pig DP receptors, in a PGD2-induced cAMP response assay, the Ki was found to be 131 nM. medchemexpress.commedchemexpress.comtaiclone.com
Table 3: Ki Values for this compound on CRTH2 and DP Receptors
| Receptor Type | Cell Type/Assay | Species | Ki (nM) |
| CRTH2 | PGD2-induced down-modulation on CD16-negative granulocytes (eosinophils) | Human | 1 |
| DP | PGD2-induced cAMP response in platelets | Human | 148 |
| DP | PGD2-induced cAMP response assay | Guinea Pig | 131 |
Ki Determination for DP in Platelets
The binding affinity of this compound to the DP receptor has been quantitatively assessed through Ki determination in human whole blood. In this context, this compound demonstrated an inhibitory constant (Ki) of 148 nM for attenuating the PGD2-induced cyclic adenosine monophosphate (cAMP) response mediated by the DP receptor in platelets. guidetopharmacology.orgctdbase.org Further studies involving cells expressing guinea pig DP receptors yielded a comparable Ki value of 131 nM. guidetopharmacology.orgctdbase.org These values indicate the concentration at which this compound effectively competes with PGD2 for binding to the DP receptor, thereby inhibiting its downstream effects.
Table 1: Ki Values for this compound at DP Receptors
| Receptor Type | Cell/Tissue Source | Ki (nM) |
| DP | Human Platelets (80% human whole blood) | 148 |
| DP | Guinea Pig Cells (expressing DP receptors) | 131 |
Modulation of Downstream Signaling Pathways
Prostaglandin D2 (PGD2) initiates a cascade of intracellular events upon binding to its specific G protein-coupled receptors, DP1 and CRTH2. wikipedia.org The activation of these GPCRs leads to interactions with G proteins, which subsequently activate various cellular effectors. This process often culminates in the production of "second messenger" molecules, such as cyclic adenosine monophosphate (cAMP), thereby propagating the signal within the cell and influencing numerous transcription factors and cellular functions.
Inhibition of Prostaglandin D2 (PGD2)-Induced CRTH2 Down-modulation
This compound effectively inhibits the PGD2-induced down-modulation of CRTH2. guidetopharmacology.orgfishersci.comctdbase.org This effect was observed on CD16 negative granulocytes, specifically eosinophils, in human whole blood. guidetopharmacology.orgfishersci.comctdbase.org The inhibitory constant (Ki) for this action was determined to be 1 nM, highlighting this compound's potent ability to prevent the reduction of CRTH2 expression or availability on the cell surface in response to PGD2. guidetopharmacology.orgfishersci.comctdbase.org
Table 2: Inhibition of PGD2-Induced CRTH2 Down-modulation by this compound
| Target Process | Cell Type/Source | Ki (nM) |
| PGD2-induced CRTH2 down-modulation | CD16 negative granulocytes (Eosinophils) in human whole blood | 1 |
Attenuation of PGD2-Induced Cyclic Adenosine Monophosphate (cAMP) Response
Beyond its effects on CRTH2 down-modulation, this compound also significantly attenuates the PGD2-induced cyclic adenosine monophosphate (cAMP) response. guidetopharmacology.orgctdbase.org This attenuation is mediated through the DP receptor. guidetopharmacology.orgctdbase.org As previously noted, the Ki for this effect in human platelets (in 80% human whole blood) was 148 nM. guidetopharmacology.orgctdbase.org Similarly, in assays utilizing cells engineered to express guinea pig DP receptors, this compound demonstrated a Ki of 131 nM in inhibiting the PGD2-induced cAMP response. guidetopharmacology.orgctdbase.org These findings collectively illustrate this compound's capacity to modulate critical intracellular signaling pathways initiated by PGD2.
Table 3: Attenuation of PGD2-Induced cAMP Response by this compound
| Target Response | Cell Type/Source | Ki (nM) |
| PGD2-induced cAMP response (mediated by DP) | Human Platelets (80% human whole blood) | 148 |
| PGD2-induced cAMP response (mediated by DP) | Guinea Pig Cells (expressing DP receptors) | 131 |
Preclinical Pharmacological Efficacy Studies of Amg 009
In Vitro Cellular and Biochemical Investigations
In vitro studies have elucidated the inhibitory effects of AMG-009 on PGD2-induced responses in various cellular systems, including human whole blood and cells expressing guinea pig prostaglandin (B15479496) D receptors.
Assessment of PGD2-Induced Responses in Human Whole Blood Assays
This compound effectively inhibits PGD2-induced responses in human whole blood. Specifically, it demonstrates potent inhibition of the PGD2-induced down-modulation of CRTH2 on CD16 negative granulocytes, which include eosinophils, with a Ki value of 1 nM uni.lumpg.deuni.lu. Furthermore, this compound inhibits the PGD2-induced cyclic AMP (cAMP) response mediated by DP receptors in platelets within an 80% human whole blood environment, exhibiting a Ki value of 148 nM uni.lumpg.deuni.lu.
Table 1: this compound Inhibition in Human Whole Blood Assays
| Target/Response | Assay Type | Ki (nM) / IC50 (nM) | Reference |
| CRTH2 down-modulation on CD16- granulocytes | Human whole blood | 1 (Ki) | uni.lumpg.deuni.lu |
| PGD2-induced cAMP response (DP in platelets) | 80% human whole blood | 148 (Ki) | uni.lumpg.deuni.lu |
Evaluation in Cells Expressing Guinea Pig Prostaglandin D Receptors
Studies involving guinea pig receptors further support the antagonistic properties of this compound. The compound inhibits guinea pig CRTH2 receptors with an IC50 of 3 nM uni.lumpg.deuni.lu. Additionally, in a PGD2-induced cAMP response assay utilizing cells that express guinea pig DP receptors, this compound showed inhibitory activity with a Ki value of 131 nM uni.lumpg.deuni.lu.
Table 2: this compound Inhibition in Guinea Pig Receptor Assays
| Target/Response | Assay Type | Ki (nM) / IC50 (nM) | Reference |
| Guinea pig CRTH2 receptors | In vitro assay | 3 (IC50) | uni.lumpg.deuni.lu |
| PGD2-induced cAMP response (guinea pig DP receptors) | Cells expressing guinea pig DP receptors | 131 (Ki) | uni.lumpg.deuni.lu |
In Vivo Animal Models of Disease
The efficacy of this compound has also been assessed in in vivo animal models, particularly focusing on its impact on airway resistance in models of airflow obstruction. Guinea pigs are often utilized in asthma research due to their physiological similarities to humans in terms of airway responses.
Evaluation of Airway Resistance in Models of Airflow Obstruction
This compound has been evaluated for its ability to modulate airway resistance in animal models, particularly those involving PGD2-induced airway constriction.
In acute guinea pig models of PGD2-induced airway constriction, subcutaneous administration of this compound at doses of 3, 10, or 30 mg/kg resulted in a dose-dependent decrease in airway resistance provoked by aerosolized PGD2 uni.lumpg.deuni.lu. Furthermore, in this model, this compound significantly improved the potency of DP receptors, demonstrating a Kb value of 82 nM uni.lumpg.deuni.lu.
Table 3: this compound Effects in Acute Guinea Pig Model of PGD2-Induced Airway Constriction
| Animal Model | Treatment (s.c.) | Observed Effect | Kb (nM) | Reference |
| Acute guinea pig model of PGD2-induced airway constriction | 3, 10, or 30 mg/kg this compound | Dose-dependent decrease in airway resistance | N/A | uni.lumpg.deuni.lu |
| Acute guinea pig model of PGD2-induced airway constriction | This compound | Significantly improved DP potency | 82 | uni.lumpg.deuni.lu |
Toxicological Profile and Advanced Safety Assessment of Amg 009
Characterization of Drug-Induced Liver Injury (DILI) Observed in Clinical Development
Clinical development of AMG-009 revealed evidence of dose-dependent hepatotoxicity in humans, a finding not anticipated from preclinical safety studies. researchgate.net In a clinical trial, administration of this compound resulted in elevations of serum alanine (B10760859) aminotransferase (ALT), a key biomarker for liver injury. Specifically, at a dose of 100 mg administered twice daily for 14 days, 12.5% of the subjects (1 out of 8) exhibited serum ALT elevations greater than three times the upper limit of normal (>3x ULN). simulations-plus.com Mechanistic modeling has corroborated these clinical findings, predicting that this dosing regimen would lead to similar ALT elevations in 17% of a simulated human population. simulations-plus.com The modeling also successfully replicated the dynamic nature of the observed liver injury, including a delayed onset of hepatotoxicity and subsequent recovery after the discontinuation of the drug. simulations-plus.com In contrast, lower doses of 25 mg and 50 mg were predicted to have minimal toxicity, with 0% and 2% incidence of ALT >3x ULN, respectively, which is consistent with clinical data. simulations-plus.com
Mechanistic Investigations of Hepatotoxicity
Investigations into the mechanisms underlying this compound-induced hepatotoxicity have primarily focused on its interaction with hepatic bile acid transporters. The accumulation of bile acids within hepatocytes due to transporter inhibition is a known mechanism of drug-induced liver injury (DILI). researchgate.netnih.gov For this compound, this line of inquiry has proven fruitful, identifying the inhibition of specific transporters as a key initiating event. In contrast, studies assessing other potential mechanisms, such as direct mitochondrial toxicity and oxidative stress, have shown no signals for either, suggesting they are not primary contributors to the observed liver injury. safermedicines.org
The primary mechanism identified for this compound hepatotoxicity is the interference with the transport of bile acids in the liver. simulations-plus.com Bile acids are synthesized in the liver and their transport into and out of hepatocytes is tightly regulated by a series of transporter proteins. Inhibition of these transporters can lead to intracellular accumulation of bile acids, causing cholestasis and subsequent hepatocellular damage. nih.govnih.gov In vitro studies have demonstrated that this compound inhibits several key bile acid transporters. simulations-plus.com
The Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene, is a critical transporter located on the canalicular membrane of hepatocytes responsible for effluxing bile salts from the liver into the bile. nih.goveurofinsdiscovery.com Inhibition of BSEP is strongly associated with cholestatic DILI, as it directly leads to the accumulation of cytotoxic bile acids within liver cells. researchgate.netnih.govtoxicology.org
This compound has been identified as a mixed inhibitor of human BSEP. simulations-plus.comsafermedicines.org This mode of inhibition implies that the compound can bind to both the free enzyme and the enzyme-substrate complex. The inhibitory constant (Ki) for this compound against human BSEP was determined to be 2.4 µM, with an alpha value (interaction parameter for mixed inhibition) of 2.4. simulations-plus.comsafermedicines.org This level of inhibition is considered a significant factor in the hepatotoxicity observed clinically. researchgate.net
The Multidrug Resistance-Associated Proteins (MRPs) are a family of transporters involved in the efflux of a wide range of compounds, including conjugated bile acids and other organic anions, from hepatocytes. researchgate.netfrontiersin.org While MRP2 is located on the apical (canalicular) membrane and contributes to bile formation, MRP3 and MRP4 are found on the basolateral membrane and provide an alternative pathway for bile acid efflux back into the sinusoidal blood. researchgate.netfrontiersin.org
In vitro assessments revealed that this compound is an inhibitor of human MRP4, another transporter involved in the basolateral efflux of bile acids and other organic anions from hepatocytes. simulations-plus.comnih.govnih.gov It was characterized as a mixed inhibitor with a Ki of 12.9 µM and an α of 2.1. simulations-plus.com The inhibition of MRP4 could potentially exacerbate the intracellular accumulation of bile acids, particularly when the primary canalicular export route via BSEP is also compromised. Information regarding the direct inhibition of MRP2 and MRP3 by this compound is not prominently detailed in the available research, which has focused more on BSEP and MRP4.
The Sodium-Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. patsnap.commdpi.commdpi.com While NTCP inhibition would decrease the uptake of bile acids into the liver, which can be a hepatoprotective strategy in certain cholestatic conditions, its role in drug-induced liver injury is complex. nih.govnih.gov
| Transporter | Organism | Inhibition Type | Value (µM) |
|---|---|---|---|
| BSEP | Human | Mixed (Ki) | 2.4 |
| MRP4 | Human | Mixed (Ki) | 12.9 |
| NTCP | Human | IC50 | 126.5 |
| Bsep | Rat | Mixed (Ki) | 5.6 |
| Ntcp | Rat | IC50 | 48.4 |
The formation of reactive metabolites is a well-established mechanism for DILI, where chemically reactive species are generated during drug metabolism, leading to cellular damage through covalent binding to proteins, oxidative stress, and mitochondrial injury. researchgate.netnih.govnih.govmdpi.com
Assessment of Mitochondrial Toxicity
In the toxicological evaluation of this compound, a key aspect of the safety assessment involved the investigation of potential mitochondrial toxicity. Drug-induced mitochondrial dysfunction is a significant mechanism underlying drug-induced liver injury (DILI), as mitochondria are central to cellular energy metabolism and survival. nih.govbmglabtech.com Standard assessments for mitochondrial toxicity typically involve a battery of in vitro assays designed to detect various forms of mitochondrial impairment. These can include measuring the oxygen consumption rate (OCR) to assess oxidative phosphorylation, quantifying ATP production to evaluate energy output, and analyzing mitochondrial membrane potential, which is crucial for ATP synthesis. bmglabtech.comdrugtargetreview.com
During its preclinical assessment, this compound was evaluated for its potential to cause mitochondrial damage. The investigations concluded that this compound demonstrated no liability for mitochondrial toxicity. simulations-plus.com This finding was crucial as it allowed researchers to distinguish its toxicological profile from that of compounds whose primary mechanism of injury involves direct impairment of mitochondrial function. By ruling out mitochondrial dysfunction, the focus of the safety investigation shifted towards other potential mechanisms of hepatotoxicity. simulations-plus.com
Comparative Species-Specific Hepatotoxicity Analysis
A pronounced species-specific difference in hepatotoxicity was a defining characteristic of the toxicological profile of this compound. While the compound was associated with liver injury in humans, corresponding toxicity was not observed in preclinical rat studies. simulations-plus.com This discrepancy highlighted the limitations of relying solely on rodent models for predicting human DILI and necessitated a more advanced, mechanistic approach to understand the species-specific susceptibility to this compound-induced liver injury.
To investigate species-specific toxicity, advanced in vitro models that more accurately replicate in vivo liver physiology are employed. Three-dimensional (3D) hepatocyte spheroids, derived from both human and rodent primary hepatocytes, have emerged as a valuable tool. fishersci.comresearchgate.net These models are superior to conventional 2D cultures because they allow for the formation of complex cell-cell interactions, which helps maintain hepatocyte-specific functions, including metabolic enzyme activity and transporter expression, for extended periods. fishersci.comnih.gov
While specific studies detailing the use of hepatocyte spheroids for this compound are not publicly available, this methodology represents a standard approach for exploring species differences in hepatotoxicity. By exposing human and rat hepatocyte spheroids to the compound, researchers can directly compare cytotoxic responses, metabolic profiles, and the function of critical pathways in a controlled environment that mimics the liver architecture. nih.govnih.gov For this compound, the primary in vitro data used to inform its toxicity profile was generated using transporter-overexpressing vesicles and transfected cells to specifically measure the inhibition of bile acid transporters. simulations-plus.comsimulations-plus.com
To bridge the gap between in vitro data and in vivo outcomes, physiologically-based pharmacokinetic (PBPK) modeling was applied. PBPK models are mathematical representations of the body's physiological systems that simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov These models integrate compound-specific physicochemical data with physiological parameters to predict drug concentrations in various tissues over time. researchgate.net
Separate PBPK models for both humans and rats were developed for this compound. simulations-plus.com These models were constructed using available in vitro and in vivo pharmacokinetic data. The primary goal was to accurately predict the plasma and, most importantly, the liver concentrations of this compound in both species. simulations-plus.com The resulting PBPK models were able to reasonably predict the disposition of the compound, providing a critical input for subsequent mechanistic toxicity modeling. simulations-plus.com
The PBPK models were integrated into DILIsym®, a quantitative systems toxicology (QST) model designed to predict DILI. researchgate.netdigitellinc.com DILIsym simulates the complex interactions between a drug and liver biology, incorporating submodels for key pathways involved in hepatotoxicity, such as bile acid homeostasis, mitochondrial function, and oxidative stress. simulations-plus.comnih.gov
By inputting the this compound-specific PBPK data and in vitro transporter inhibition data, DILIsym® was used to simulate the response to the compound in simulated populations ("SimPops™") of humans and rats. simulations-plus.comsimulations-plus.com The modeling successfully predicted the observed clinical and preclinical outcomes. For humans, the simulations predicted dose-dependent, delayed hepatotoxicity. simulations-plus.com Specifically, modeling predicted that 17% of the human simulated population would experience elevations in serum alanine aminotransferase (ALT) greater than three times the upper limit of normal (ULN), a result that was highly consistent with the clinically observed incidence of 12.5%. simulations-plus.comsimulations-plus.com In contrast, consistent with preclinical data, no hepatotoxicity was predicted in the simulated rat populations. simulations-plus.com
| Species | Metric | DILIsym® Prediction | Observed Clinical/Preclinical Data | Reference |
|---|---|---|---|---|
| Human | Incidence of ALT >3x ULN | 17% | 12.5% (1 out of 8 subjects) | simulations-plus.comsimulations-plus.com |
| Human | Incidence of Hy's Law Cases | 1.4% | 0% | simulations-plus.com |
| Rat | Hepatotoxicity | None Predicted | None Observed | simulations-plus.com |
The mechanistic basis for the species-specific hepatotoxicity of this compound was identified as the differential inhibition of hepatic bile acid transporters. simulations-plus.com The accumulation of bile acids within hepatocytes is a well-established mechanism of DILI. researchgate.net this compound was found to be an inhibitor of several key transporters involved in bile acid homeostasis, including the Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 4 (MRP4), and the Sodium-Taurocholate Cotransporting Polypeptide (NTCP). simulations-plus.comsimulations-plus.com
Crucially, in vitro assays revealed significant differences in the inhibitory potency of this compound against human versus rat transporters. simulations-plus.comsimulations-plus.com this compound was a substantially more potent inhibitor of human BSEP than rat Bsep. simulations-plus.com Given that BSEP is the primary transporter responsible for exporting bile salts from the hepatocyte into the bile, its inhibition can lead to the toxic intracellular accumulation of bile salts. nih.govnih.gov This difference in BSEP inhibition is considered a primary driver of the human-specific hepatotoxicity observed with this compound. simulations-plus.comresearchgate.net
| Transporter | Species | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| BSEP/Bsep | Human | K_i | 2.4 | simulations-plus.com |
| Rat | K_i | 5.6 | simulations-plus.com | |
| NTCP/Ntcp | Human | IC_50 | 126.5 | simulations-plus.com |
| Rat | IC_50 | 48.4 | simulations-plus.com | |
| MRP4 | Human | K_i | 12.9 | simulations-plus.com |
Clinical Research Trajectory and Implications of Amg 009
Outcomes of Phase 1 Human Clinical Trials and Reasons for Discontinuation
During Phase 1 multiple-dose human clinical trials, AMG-009 exhibited dose-dependent hepatotoxicity, leading to its discontinuation simulations-plus.com. Specifically, five out of eight healthy volunteers who received this compound experienced significant elevations in transaminases oup.comoup.com. In a study involving 100 mg of this compound administered twice daily for 14 days, 12.5% (1 out of 8) of individuals showed serum alanine (B10760859) aminotransferase (ALT) elevations greater than three times the upper limit of normal (ULN) simulations-plus.com. This observed hepatotoxicity resolved following the cessation of this compound administration simulations-plus.com.
Post-Clinical Analysis of Unexpected Adverse Events and Preclinical Prediction Discordance
The liver injury observed in humans during the clinical development of this compound was unexpected, as it had not been predicted by preclinical safety studies patsnap.comoup.comoup.comnih.govresearchgate.net. Preclinical animal models, including rats, mice, hamsters, rabbits, and nonhuman primates, showed no evidence of liver injury, even at blood exposures greater than those observed in humans oup.comoup.com.
Post-clinical analysis revealed that the primary mechanism distinguishing this compound from safe drugs was its inhibition of bile acid transport, with no evidence of reactive metabolite formation or mitochondrial toxicity simulations-plus.com. This compound was identified as a mixed inhibitor of several key hepatic bile acid transporters. Its inhibitory effects included human Bile Salt Export Pump (BSEP) (K_i = 2.4 µM), rat Bsep (K_i = 5.6 µM), and human Multidrug Resistance-Associated Protein 4 (MRP4) (K_i = 12.9 µM) simulations-plus.com. It also acted as a weak inhibitor of human Sodium-Taurocholate Cotransporting Polypeptide (NTCP) (IC_50 = 126.5 µM) and rat Ntcp (IC_50 = 48.4 µM) simulations-plus.com. Further data indicated IC_50 values for this compound on BSEP at 11.5 µM, MRP3 at 1.1 µM, and MRP4 at 13.5 µM oup.com.
Mechanistic modeling using DILIsym® successfully predicted the dose-dependent and delayed hepatotoxicity of this compound in humans, while concurrently predicting no hepatotoxicity in rats, aligning with both clinical and preclinical observations simulations-plus.com. This modeling approach demonstrated its utility in translating in vitro bile acid transporter inhibition data into predictions of clinical hepatotoxicity simulations-plus.com.
Table 1: Inhibitory Potency of this compound on Key Bile Acid Transporters
| Transporter (Species) | Inhibition Type | K_i / IC_50 (µM) | Source |
| Human BSEP | Mixed Inhibitor | K_i = 2.4 | simulations-plus.com |
| Rat Bsep | Mixed Inhibitor | K_i = 5.6 | simulations-plus.com |
| Human MRP4 | Mixed Inhibitor | K_i = 12.9 | simulations-plus.com |
| Human NTCP | Weak Inhibitor | IC_50 = 126.5 | simulations-plus.com |
| Rat Ntcp | Weak Inhibitor | IC_50 = 48.4 | simulations-plus.com |
| BSEP | Inhibitor | IC_50 = 11.5 | oup.com |
| MRP3 | Inhibitor | IC_50 = 1.1 | oup.com |
| MRP4 | Inhibitor | IC_50 = 13.5 | oup.com |
Table 2: Clinical Hepatotoxicity Observations for this compound
| Parameter | Observation | Source |
| Incidence of ALT >3x ULN (100 mg bid) | 12.5% (1 out of 8 individuals) | simulations-plus.com |
| Transaminase Elevations | Significant elevations observed in 5 out of 8 healthy volunteers | oup.comoup.com |
| Resolution upon Discontinuation | Hepatotoxicity resolved upon cessation of treatment | simulations-plus.com |
| Preclinical Prediction | No liver injury observed in rats, mice, hamsters, rabbits, or nonhuman primates, despite higher exposures than in humans, indicating discordance between preclinical and clinical findings. BSEP inhibition was implicated as the cause of liver injury. | patsnap.comsimulations-plus.comoup.comoup.comnih.gov |
Broader Implications for Drug Development with Bile Acid Transporter Inhibitory Potential
The experience with this compound highlights critical implications for drug development, particularly concerning compounds with bile acid transporter inhibitory potential. The bile salt export pump (BSEP) plays a vital role in the elimination of monovalent bile acids into the bile canaliculi patsnap.comoup.comnih.govresearchgate.net. Dysfunction in BSEP transport is strongly associated with liver injury in humans, and drug-induced BSEP interference is considered a susceptibility factor for hepatotoxicity patsnap.comoup.comnih.govresearchgate.net.
The case of this compound demonstrated that preclinical models, particularly rodents, can be unreliable in predicting hepatotoxicity arising from BSEP inhibition oup.com. This is partly due to species differences in bile acid metabolism researchgate.net. To improve the prediction of drug-induced liver injury (DILI) related to altered bile acid transport, it has been suggested that integrating exposure data with in vitro potency values for BSEP and Multidrug Resistance-Associated Proteins (MRPs) is a valuable tool oup.comnih.govresearchgate.net. Studies have shown a strong correlation: compounds with a steady-state concentration (C_ss) to BSEP IC_50 ratio ≥ 0.1 and a C_ss to MRP IC_50 ratio ≥ 0.1 had an almost 100% correlation with some evidence of liver injury in humans oup.comnih.govresearchgate.net. For this compound, the calculated C_ss/IC_50 ratios were 0.21 for BSEP, 2.2 for MRP3, and 0.18 for MRP4, indicating that considering exposure data would have predicted the adverse outcome in humans oup.com. This underscores the importance of a multifactorial approach to hepatobiliary transporter assessment in early drug development to mitigate the risk of DILI oup.comnih.govresearchgate.net.
Q & A
Q. What are the primary pharmacological targets of AMG-009, and how do its dual CRTH2/DP antagonism properties influence experimental design in inflammation studies?
Answer: this compound is a dual antagonist of CRTH2 (IC50 = 3 nM) and DP receptors (IC50 = 12 nM), targeting prostaglandin D2 (PGD2)-mediated pathways critical in allergic inflammation and asthma . To evaluate its efficacy, researchers must design assays that isolate CRTH2 and DP activities. For example:
- In vitro: Use human whole blood assays to measure inhibition of PGD2-induced eosinophil activation (CRTH2) and DP-mediated cAMP modulation .
- In vivo: Employ acute guinea pig models to assess airway resistance changes, ensuring dose-dependent responses are tracked with appropriate controls (e.g., vehicle vs. This compound) .
Methodological Tip: Include receptor-specific agonists (e.g., PGD2 analogs) to validate target engagement and avoid confounding off-target effects .
Q. What in vitro and in vivo models are most appropriate for evaluating this compound’s efficacy in prostaglandin D2-mediated pathways?
Answer:
- In vitro:
- In vivo:
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency (e.g., IC50) and in vivo efficacy outcomes when testing this compound?
Answer: Discrepancies often arise from bioavailability or formulation limitations. To address this:
- Pharmacokinetic (PK) profiling: Measure plasma concentrations post-administration to correlate in vitro IC50 with achievable in vivo levels .
- Formulation optimization: Use bilayer dosage forms with pH modifiers (e.g., sodium carbonate) and nucleation inhibitors (e.g., HPMC K100 LV) to enhance dissolution and sustain supersaturation .
- Contradiction analysis frameworks: Apply the "principal contradiction" method to identify the dominant factor (e.g., solubility vs. receptor binding) influencing outcomes .
Methodological Tip: Use factorial design experiments to test interactions between formulation variables and biological activity .
Q. What methodological considerations are critical when designing bilayer dosage forms to enhance this compound dissolution, as demonstrated in formulation studies?
Answer: Key steps include:
- Layer separation: Place this compound (acidic) and sodium carbonate (basic pH modifier) in distinct layers to prevent chemical incompatibility .
- Nucleation inhibition: Incorporate HPMC K100 LV in both layers to stabilize supersaturation and prevent recrystallization .
- Dissolution testing: Use USP Apparatus II with biorelevant media (e.g., FaSSIF) to simulate gastrointestinal conditions and validate enhanced dissolution rates .
Methodological Tip: Compare bilayer vs. matrix formulations to assess the impact of physical separation on drug release kinetics .
Q. How should researchers structure hypothesis-driven experiments to investigate this compound’s off-target effects, given its high receptor specificity?
Answer:
- Counter-screening panels: Test this compound against related receptors (e.g., EP2, IP) using radioligand binding assays to rule out cross-reactivity .
- Transcriptomic profiling: Conduct RNA sequencing on treated cell lines to identify unexpected pathway activations .
- Dose-response validation: Use high-dose exposures (e.g., 10× IC50) in animal models to detect toxicity or off-target immune modulation .
Methodological Tip: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
Answer:
- Non-linear regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 values .
- ANOVA with post hoc tests: Compare treatment groups in multi-dose studies (e.g., Tukey’s test for airway resistance data) .
- Survival analysis: For longitudinal studies, apply Kaplan-Meier curves to assess efficacy durability .
Methodological Tip: Predefine statistical power (e.g., ≥80%) and effect size thresholds during experimental design to avoid Type I/II errors .
Q. How can researchers validate the reproducibility of this compound’s CRTH2 antagonism across different laboratory settings?
Answer:
- Inter-laboratory calibration: Share standardized PGD2 aliquots and assay protocols (e.g., cell passage numbers, incubation times) .
- Blinded replication: Conduct third-party validation of key experiments (e.g., eosinophil suppression assays) .
- Data transparency: Publish raw datasets (e.g., flow cytometry FCS files) in repositories like Figshare for independent verification .
Ethical & Reporting Standards
Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?
Answer:
- 3Rs compliance: Adhere to Replacement, Reduction, and Refinement principles (e.g., use non-invasive airway measurements) .
- IACUC approval: Submit detailed protocols for animal dosing, endpoints, and euthanasia .
- Conflict of interest disclosure: Declare funding sources (e.g., industry partnerships) in publications .
Q. How should researchers structure a manuscript to report this compound’s mechanism and efficacy findings?
Answer: Follow IMRAD format with additions:
- Introduction: Highlight PGD2’s role in inflammation and gaps in existing CRTH2/DP antagonists .
- Methods: Specify formulation parameters (e.g., HPMC concentration) and receptor assay conditions .
- Results: Include negative controls (e.g., vehicle responses) and dose-response curves .
- Discussion: Contrast this compound’s IC50 with literature values (e.g., older antagonists like AMG 853) .
Methodological Tip: Use the STAR Methods checklist for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
